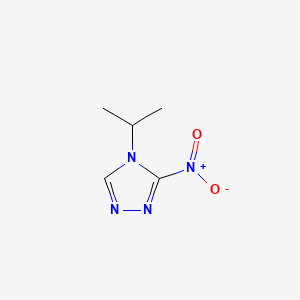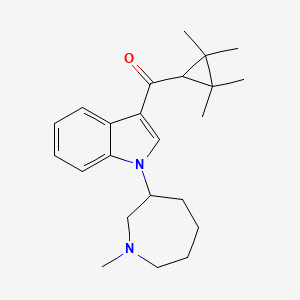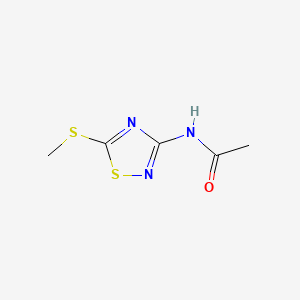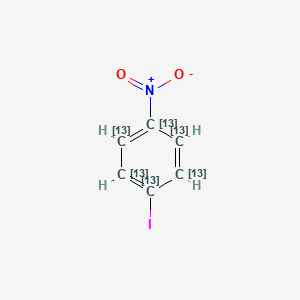
Lucidone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lucidone A is an active constituent of fruits and leaves of Lindera erythrocarpa . It has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .
Synthesis Analysis
This compound has been chemically synthesized by various research groups . For instance, Wu et al. (2013) utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .Molecular Structure Analysis
The chemical formula of this compound is C15H12O4 . Its 1H NMR (CDCl3) is δ 3.96 (s. 3H), 7.40 (m, 3H), 7.63 (m, 3H), and 7.71 (d, 1H, J = 18 Hz) .Chemical Reactions Analysis
This compound has shown inhibitory effects against the increase of ALT and AST levels in HepG2 cells induced by H2O2 . It also significantly inhibited tyrosinase activity and led to decreased melanin content in cultured B16 melanoma cells .Physical and Chemical Properties Analysis
This compound has a molecular weight of 402.524 Da . Its mono-isotopic mass is 402.240631 Da .Wissenschaftliche Forschungsanwendungen
Skin Protection and Anti-Inflammatory Properties : Lucidone shows protective effects against oxidative stress and inflammation in skin cells. It enhances cell viability, reduces reactive oxygen species generation, lipid peroxidation, and DNA damage, and upregulates antioxidant genes like HO-1 and Nrf2. Its anti-inflammatory action is evident in the inhibition of inflammatory chemokines and the NF-κB signaling pathway (Kumar et al., 2013).
Anti-Inflammatory Effects in Mice : Lucidone demonstrates significant anti-inflammatory activity in mice, particularly against lipopolysaccharide (LPS)-induced inflammation. It reduces nitric oxide, prostaglandin E₂, and tumor necrosis factor production, and impedes NF-κB nuclear translocation and MAP kinase pathway activation (Kumar, Hsieh & Wang, 2010).
Dermato-protective Effects Against UVA-Induced Stress : Lucidone provides protection against UVA-induced oxidative stress and apoptosis in human keratinocytes. It inhibits UVA-induced cell death, ROS generation, and DNA damage, and augments antioxidant gene expression (Hseu et al., 2015).
Wound Healing Properties : Lucidone accelerates the wound healing process through activation of multiple signaling pathways, including PI3K/AKT, Wnt/β-catenin, and NF-κB. It promotes cell proliferation, migration, and angiogenesis, essential for wound repair (Yang et al., 2017).
Anti-Obesity and Metabolic Regulation : In studies on mice, lucidone has shown potential in attenuating obesity and related metabolic disorders. It suppresses adipogenesis in 3T3-L1 cells and mitigates high-fat diet-induced obesity, improving cholesterol, triglyceride, glucose, and insulin levels (Hsieh & Wang, 2013).
Antiviral Properties : Lucidone exhibits significant anti-dengue and hepatitis C virus activities. It induces heme oxygenase-1, leading to the inhibition of viral replication and enhancement of the antiviral interferon response (Chen et al., 2018).
Hepatoprotective Effects : Lucidone provides protection against alcohol-induced oxidative stress in hepatic cells. It upregulates HO-1/Nrf-2 antioxidant genes, reducing oxidative stress markers and preventing cell damage (Kumar et al., 2012).
Pancreatic Cancer Treatment Potential : Lucidone inhibits autophagy and multidrug resistance protein 1 (MDR1) in pancreatic cancer cells via the HMGB1/RAGE/PI3K/Akt signaling pathway, enhancing chemosensitivity (Chen et al., 2022).
Wirkmechanismus
The pleiotropic activities of Lucidone A derive from its unique chemistry as well as its ability to modulate multiple signaling pathways . These include inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα; and anti-melanogenic pathway modulated by MITF .
Eigenschaften
IUPAC Name |
(3S,5R,7S,10S,13R,14R,17S)-17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3/t13-,14+,16+,17+,22+,23-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQOQQOOZLPVEV-FBHWSAQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97653-92-4 |
Source


|
| Record name | Lucidone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97653-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097653924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











